molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic Acid CAS No. 6624-49-3

Isoquinoline-3-carboxylic Acid

Cat. No.: B107793
CAS No.: 6624-49-3
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring . This compound is known for its significant biological activities and is used in various scientific research applications.

Mechanism of Action

Target of Action

Isoquinoline-3-carboxylic Acid (IQ3CA) primarily targets various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases, significantly impacting crop yield and quality .

Mode of Action

IQ3CA interacts with these bacteria, causing significant morphological changes. Specifically, treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL results in a curved and sunken cell morphology, along with destroyed cell membrane integrity . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition .

Biochemical Pathways

It is known that the compound inhibits the motility and exopolysaccharide production of ac, and prevents biofilm formation . These effects suggest that IQ3CA likely interferes with the biochemical pathways related to these processes.

Pharmacokinetics

It is known that iq3ca exhibits a potent protective effect against ac, with an efficacy of 6856% at 200 μg/mL . This suggests that the compound has good bioavailability at this concentration.

Result of Action

The primary result of IQ3CA’s action is its significant antibacterial activity against various plant bacteria. It demonstrates EC50 values ranging from 8.38 to 17.35 μg/mL against the targeted bacteria . Furthermore, it causes significant morphological changes in the bacteria, including a curved and sunken cell morphology and destroyed cell membrane integrity .

Biochemical Analysis

Biochemical Properties

Isoquinoline-3-carboxylic Acid has demonstrated significant antibacterial activity against various plant bacteria in vitro . It interacts with several biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is complex and multifaceted, often involving changes in the structure and function of these biomolecules .

Cellular Effects

The effects of this compound on cells are profound and varied. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause changes in cell morphology, destroy cell membrane integrity, inhibit motility and exopolysaccharides production, and prevent biofilm formation .

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level, influencing the behavior and function of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-3-carboxylic acid can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinolines . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .

Industrial Production Methods

In industrial settings, this compound is often produced through the selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline. This allows for the isolation of isoquinoline through fractional crystallization of the acid sulfate .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isoquinoline-3-carboxylic acid can be compared with other similar compounds such as quinoline and its derivatives:

This compound stands out due to its unique combination of biological activities and its potential for use in environmentally sustainable applications.

Properties

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoquinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic Acid
Reactant of Route 2
Isoquinoline-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Isoquinoline-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Isoquinoline-3-carboxylic Acid
Reactant of Route 5
Isoquinoline-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Isoquinoline-3-carboxylic Acid
Customer
Q & A

Q1: How does IQ3CA exert its antibacterial effects?

A1: [] IQ3CA demonstrates significant antibacterial activity against various plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and others. While the exact mechanism of action is still under investigation, studies suggest that IQ3CA disrupts bacterial cell membrane integrity, as evidenced by scanning electron microscopy observations showing curved, sunken cell morphology in treated bacteria []. Additionally, IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation, further contributing to its antibacterial effects [].

Q2: How does the derivative DHDMIQK(KAP) target thrombus formation?

A2: [] DHDMIQK(KAP), a nano-delivery system composed of 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and KPAK, targets thrombus formation through a dual mechanism. Firstly, it inhibits P-selectin expression, a key player in platelet activation and aggregation []. Secondly, DHDMIQK(KAP) nanoparticles exhibit strong adhesion to platelet surfaces, as observed through atomic force microscopy []. This targeted adhesion allows for localized delivery of the active compound to the thrombus site, enhancing its efficacy [].

Q3: How does 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) affect hepatocellular carcinoma?

A3: [] M1 demonstrates antiproliferative effects against hepatocellular carcinoma in rat models. While the specific molecular targets are still being investigated, M1 administration leads to significant improvements in liver histopathology and restoration of normal tissue architecture []. Proton nuclear magnetic resonance-based serum metabolic studies reveal that M1 treatment counteracts the metabolic alterations induced by hepatocellular carcinoma, further supporting its antiproliferative potential [].

Q4: What is the molecular formula and weight of IQ3CA?

A4: While not explicitly stated in the provided abstracts, the molecular formula of IQ3CA can be deduced as C10H7NO2. Based on this formula, the molecular weight is calculated to be 173.17 g/mol.

Q5: What is known about the stability and formulation of DHDMIQK(KAP)?

A5: [] DHDMIQK(KAP) self-assembles into nanoparticles in various media, including water and rat plasma, indicating its potential for intravenous administration []. These nanoparticles exhibit suitable size for safe delivery in the blood circulation []. Further research is necessary to determine long-term stability and optimal formulation strategies.

Q6: How was molecular modeling used in the development of IQCA-TAFF?

A6: [] Molecular modeling played a crucial role in understanding the dual inhibitory action of IQCA-TAFF. Modeling studies revealed that the IQCA moiety of IQCA-TAFF can occupy the active site pocket of P-selectin, while the TAFF moiety effectively blocks GPIIb/IIIa fibrinogen-binding sites []. These findings were consistent with the observed dual inhibition of P-selectin and GPIIb/IIIa expression, providing a molecular basis for the enhanced anti-thrombotic activity of IQCA-TAFF [].

Q7: What formulation strategies have been explored for IQ3CA derivatives?

A7: [] DHDMIQK(KAP) spontaneously forms nano-globes in aqueous solutions, demonstrating an inherent ability for self-assembly into nanostructures suitable for drug delivery []. This property eliminates the need for complex formulation techniques and suggests potential for enhanced bioavailability and targeted delivery [].

Q8: What is the in vivo distribution of DHDMIQK(KAP)?

A8: [] FT-MS spectral analyses reveal a specific accumulation of DHDMIQK(KAP) in the thrombus, with minimal distribution to the blood and vital organs []. This targeted localization highlights its potential for effective thrombus treatment with reduced systemic side effects [].

Q9: What is the in vivo efficacy of IQCA-TAFF as an anti-thrombotic agent?

A9: [] In vivo studies using IQCA-TAFF demonstrate a remarkable 500-fold increase in anti-thrombotic efficacy compared to its individual components, IQCA and TAFF []. This synergistic effect highlights the advantage of combining both functionalities into a single molecule for enhanced potency [].

Q10: How does the nanostructure of DHDMIQK(KAP) contribute to its efficacy?

A10: [] The self-assembly of DHDMIQK(KAP) into nanoparticles facilitates its efficient delivery to the thrombus site []. The nano-sized particles can effectively navigate the circulatory system and accumulate at the target area, enhancing local drug concentration and minimizing off-target effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.